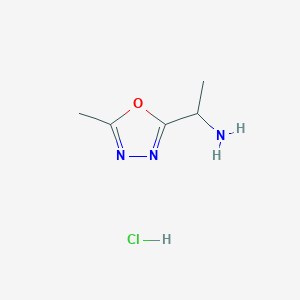

1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride

Beschreibung

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple functional groups. The primary name indicates the presence of an ethanamine chain attached at the 1-position to a substituted 1,3,4-oxadiazole ring system. The oxadiazole ring bears a methyl substituent at the 5-position, which significantly influences the compound's electronic and steric properties.

The compound is registered under Chemical Abstracts Service number 1384662-01-4, providing unambiguous identification within chemical databases and literature. Alternative systematic names include [1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]amine hydrochloride and 1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine;hydrochloride, reflecting different approaches to describing the same molecular structure. The European Community number 827-968-4 provides additional regulatory identification for this compound within European chemical inventories.

The nomenclature specifically designates the oxadiazole ring numbering system, where the oxygen atom occupies position 1, nitrogen atoms are located at positions 2 and 4, and carbon atoms are positioned at 3 and 5. This systematic approach ensures precise identification of substituent positions and facilitates clear communication within the scientific community. The hydrochloride designation indicates the presence of a chloride counterion associated with the protonated amine functionality, forming a stable salt structure.

Molecular Formula and Weight Analysis

The molecular formula C₅H₁₀ClN₃O accurately represents the atomic composition of this compound, encompassing five carbon atoms, ten hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom. This formula reflects the complete salt structure, including both the organic cation and the chloride anion components.

The calculated molecular weight of this compound is 163.60 grams per mole, as determined through standard atomic mass calculations. This molecular weight value is essential for accurate stoichiometric calculations in synthetic procedures and analytical quantification methods. The relatively low molecular weight places this compound within the range typically associated with small molecule pharmaceuticals and research compounds.

Table 1: Molecular Composition Analysis

| Element | Count | Atomic Mass (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 5 | 12.011 | 60.055 |

| Hydrogen | 10 | 1.008 | 10.080 |

| Chlorine | 1 | 35.453 | 35.453 |

| Nitrogen | 3 | 14.007 | 42.021 |

| Oxygen | 1 | 15.999 | 15.999 |

| Total | 20 | - | 163.608 |

The parent compound, without the hydrochloride salt formation, corresponds to 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine with PubChem Compound Identification 20655904. The free base form exhibits a molecular weight reduction of approximately 36.5 grams per mole, reflecting the absence of the hydrochloric acid component. This molecular weight difference is significant for formulation considerations and bioavailability assessments.

Crystallographic Data and Solid-State Arrangement

While specific crystallographic data for this compound is not extensively documented in the available literature, the compound's solid-state properties can be inferred from its structural characteristics and comparison with related oxadiazole derivatives. The hydrochloride salt formation typically results in enhanced crystalline stability compared to the free base form, due to the ionic interactions between the protonated amine and chloride ion.

The oxadiazole ring system exhibits planar geometry, which facilitates intermolecular stacking interactions in the solid state. The presence of multiple nitrogen atoms within the heterocyclic ring provides opportunities for hydrogen bonding interactions, both as hydrogen bond acceptors and through the protonated amine functionality as a hydrogen bond donor. These intermolecular interactions significantly influence the compound's melting point, solubility characteristics, and overall stability.

The methyl substituent at the 5-position of the oxadiazole ring introduces steric considerations that may influence the crystal packing arrangement. The ethylamine side chain provides conformational flexibility, allowing for various possible orientations within the crystal lattice. The chloride counterion in the hydrochloride salt form participates in ionic interactions and hydrogen bonding networks, contributing to the overall crystal stability and influencing the compound's physicochemical properties.

Analysis of related oxadiazole compounds suggests that these structures typically exhibit relatively high melting points due to the aromatic stability of the heterocyclic ring system and the potential for extensive intermolecular interactions. The salt formation generally increases the melting point compared to the corresponding free base, reflecting the additional stabilization provided by ionic interactions.

Spectroscopic Fingerprint Analysis (Fourier Transform Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

The spectroscopic characterization of this compound provides essential structural confirmation and purity assessment capabilities. Fourier Transform Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present within the molecule. The oxadiazole ring system typically exhibits distinctive absorption patterns in the fingerprint region, with characteristic stretching vibrations of the carbon-nitrogen and carbon-oxygen bonds.

The amine functionality, particularly in its protonated hydrochloride salt form, displays characteristic nitrogen-hydrogen stretching vibrations in the infrared spectrum. The presence of the salt formation is typically confirmed through the appearance of broad absorption bands associated with the ionic interactions between the protonated amine and chloride ion. The methyl substituent contributes additional carbon-hydrogen stretching and bending vibrations that can be distinguished from the ring system vibrations.

Nuclear Magnetic Resonance spectroscopy provides detailed structural information through analysis of both proton and carbon-13 spectra. The oxadiazole ring carbon atoms exhibit characteristic chemical shifts reflecting their unique electronic environments within the aromatic heterocyclic system. The methyl group attached to the oxadiazole ring appears as a distinct singlet in proton Nuclear Magnetic Resonance spectroscopy, with integration consistent with three hydrogen atoms.

The ethylamine side chain produces characteristic multipicity patterns in proton Nuclear Magnetic Resonance spectroscopy, with the methylene protons adjacent to the oxadiazole ring typically appearing as a quartet due to coupling with the methyl group of the ethyl chain. The methyl group of the ethylamine portion exhibits a doublet pattern due to coupling with the adjacent methine proton. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional confirmation of the molecular structure through identification of all carbon environments.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of the compound's structure. The molecular ion peak appears at mass-to-charge ratio corresponding to the protonated molecule, while fragmentation patterns reveal the loss of characteristic groups such as the chloride ion and portions of the ethylamine side chain.

Tautomeric and Conformational Isomerism

The structural analysis of this compound reveals limited potential for tautomeric isomerism due to the stable aromatic character of the 1,3,4-oxadiazole ring system. The heterocyclic ring maintains its aromatic structure under normal conditions, preventing significant tautomeric rearrangements that might be observed in other heterocyclic systems with more readily exchangeable hydrogen atoms.

The primary source of structural variation in this compound arises from conformational isomerism associated with the ethylamine side chain. The carbon-carbon bond connecting the oxadiazole ring to the ethylamine group permits rotation, resulting in multiple possible conformations. The most stable conformations are typically those that minimize steric interactions while maximizing favorable electronic interactions between the ring system and the side chain.

In the hydrochloride salt form, the conformational preferences may be influenced by the protonation state of the amine group and the associated ionic interactions with the chloride counterion. The positive charge on the protonated amine can interact with the electron-rich oxadiazole ring system through intramolecular electrostatic attractions, potentially stabilizing specific conformational arrangements.

Table 2: Conformational Analysis Parameters

| Structural Feature | Description | Energy Consideration |

|---|---|---|

| Oxadiazole Ring | Planar, aromatic | High stability, minimal flexibility |

| Methyl Substituent | Fixed position | Steric influence on adjacent positions |

| Ethylamine Chain | Flexible rotation | Multiple conformational states |

| Salt Formation | Ionic interactions | Conformational stabilization effects |

The methyl substituent at the 5-position of the oxadiazole ring provides additional steric considerations that influence the preferred conformations of the ethylamine side chain. The steric bulk of the methyl group may favor conformations where the ethylamine chain adopts orientations that minimize unfavorable interactions while maintaining optimal electronic overlap with the aromatic ring system.

Eigenschaften

IUPAC Name |

1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O.ClH/c1-3(6)5-8-7-4(2)9-5;/h3H,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFODILDPLOQAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384662-01-4 | |

| Record name | 1-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthesis of 5-Methyl-1,3,4-oxadiazole Core

The synthesis begins with the formation of the 1,3,4-oxadiazole ring, a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms. The 5-methyl substituent is introduced typically via condensation reactions involving hydrazides and orthoformates or orthoacetates.

Hydrazide Formation: Starting from appropriate esters or acids, hydrazine hydrate is used to convert esters into hydrazides under reflux conditions in ethanol. For example, methyl esters derived from substituted phenylacetic acids react with hydrazine hydrate to yield hydrazides.

Cyclization to Oxadiazole: The hydrazides then undergo cyclodehydration with trimethyl orthoformate or trimethyl orthoacetate in the presence of catalytic acid to form the 1,3,4-oxadiazole ring. This step introduces the 5-methyl group when trimethyl orthoacetate is used.

Formation of Hydrochloride Salt

The free amine is converted to its hydrochloride salt by treatment with concentrated hydrochloric acid in methanol or dioxane, typically under reflux or mild heating conditions. This step improves the compound’s stability, solubility, and handling properties.

Microwave-Assisted Synthesis (Green Chemistry Approach)

Recent advances have introduced microwave-assisted synthesis as an efficient and green method for preparing 1,3,4-oxadiazole derivatives, including substituted ethanamine analogues.

Advantages: Microwave irradiation significantly reduces reaction times, improves yields, and enhances purity compared to conventional heating.

Typical Procedure: Reactions such as cyclodehydration to form the oxadiazole ring or amide coupling steps are performed under microwave conditions, often in solvent-free or minimal solvent environments, improving sustainability and cost-effectiveness.

Summary Table of Preparation Steps

Detailed Research Findings

Yields and Purity: The synthesized compounds, including 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride, are typically obtained in yields exceeding 80% after purification by column chromatography and characterized by 1H NMR, 13C NMR, and HRMS, with purity >95% confirmed by HPLC.

Reaction Conditions: Hydrazide formation requires refluxing in ethanol for several hours (e.g., 16 h), while cyclodehydration proceeds under mild acidic catalysis. Boc-deprotection and hydrochloride salt formation are performed at moderate temperatures (around 50 °C) for 1–2 hours.

Microwave Synthesis: Studies have demonstrated that microwave-assisted methods reduce reaction times from hours to minutes without compromising yield or purity, making it a promising approach for scale-up and industrial applications.

Analyse Chemischer Reaktionen

1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Condensation: It can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as acids or bases, and controlled temperature and pressure conditions.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. A study evaluated a series of oxadiazole derivatives, including 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride, demonstrating effective inhibition against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and metabolic pathways .

Anticancer Properties

Another promising area of research is the anticancer activity of oxadiazole derivatives. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound appears to activate specific apoptotic pathways while inhibiting tumor cell proliferation, making it a candidate for further development as an anticancer agent .

Polymerization Initiators

The compound has also been explored as a potential polymerization initiator in the synthesis of novel polymers. Its ability to undergo thermal decomposition generates free radicals that can initiate polymerization processes. This application is particularly relevant in creating materials with specific mechanical and thermal properties .

Coatings and Adhesives

Due to its chemical structure, this compound can be utilized in formulating advanced coatings and adhesives. The incorporation of this compound into formulations can enhance adhesion properties and improve resistance to environmental factors such as moisture and temperature fluctuations .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of experiments were conducted using this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This highlights its potential utility in developing new antimicrobial agents .

Case Study 2: Cancer Cell Line Studies

A study focusing on the effects of the compound on HeLa (cervical cancer) cells revealed a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that treatment with the compound led to increased levels of caspase activation, confirming its role in promoting apoptosis in cancer cells .

Wirkmechanismus

The mechanism of action of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The amine group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Key Differences and Implications

Substituent Effects :

- The target compound ’s 5-methyl group on the oxadiazole ring enhances metabolic stability compared to unsubstituted analogs . In contrast, dichlorophenyl-substituted oxadiazoles (e.g., from ) exhibit stronger anticancer activity due to increased hydrophobic interactions with cellular targets .

- Ethylamine side chains (as in the target compound) improve solubility in aqueous media compared to bulkier aryl substituents (e.g., naphthalene-carbothioate derivatives in ) .

Biological Activity :

- Oxadiazoles with chloromethyl or dichlorophenyl groups (e.g., ) show marked anticancer activity, particularly against liver cancer (Hep-G2 cells, IC50 = 2.46 μg/mL) . The target compound’s lack of halogens may reduce cytotoxicity but improve safety profiles.

- Compounds with 1,2,4-oxadiazole cores (e.g., QY-0812 in ) exhibit distinct binding modes compared to 1,3,4-oxadiazoles due to altered nitrogen positioning .

Synthetic Accessibility :

- The target compound’s synthesis likely follows routes similar to and , involving cyclization in POCl3. However, analogs with thiol or carboxylic acid groups require additional steps, such as hydrolysis or coupling with acyl chlorides .

Biologische Aktivität

1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride (CAS No. 1384662-01-4) is a compound of interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant studies that highlight its significance in pharmacology.

The molecular formula of this compound is CHClNO, with a molecular weight of 163.61 g/mol. The compound is characterized by the presence of an oxadiazole ring, which is known for contributing to various biological activities.

| Property | Value |

|---|---|

| CAS Number | 1384662-01-4 |

| Molecular Weight | 163.61 g/mol |

| Molecular Formula | CHClNO |

| Storage Conditions | Store in a cool, dry place |

Biological Activity

Research indicates that compounds containing oxadiazole rings exhibit a range of biological activities including antimicrobial, antifungal, and anticancer properties. The following sections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

Several studies have explored the antimicrobial potential of oxadiazole derivatives. For instance:

- A study demonstrated that oxadiazole derivatives exhibited significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Efficacy

In vitro evaluations have shown that certain oxadiazole derivatives can have Minimum Inhibitory Concentration (MIC) values lower than traditional antibiotics. For example:

- Compound X (related to oxadiazole structure): MIC against MRSA was found to be 0.13 μg/mL compared to vancomycin's MIC of 0.5 μg/mL .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the oxadiazole moiety may interfere with bacterial cell wall synthesis or act on specific metabolic pathways critical for bacterial survival.

Safety and Toxicology

The compound has been categorized as an irritant according to GHS hazard classifications. Precautionary measures should be taken when handling this compound to avoid skin and eye contact.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For oxadiazole derivatives, cyclization of thiosemicarbazides or hydrazides with carboxylic acids under reflux conditions (e.g., POCl₃ at 90°C) is common . Key factors include:

- Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency but may increase side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility, while dichloromethane minimizes unwanted byproducts .

- Purification : Recrystallization from DMSO/water mixtures (2:1) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Q. What spectroscopic techniques are standard for confirming the structure of this compound?

- Methodological Answer : A combination of techniques is essential:

- ¹H/¹³C NMR : Identifies protons and carbons in the oxadiazole ring (e.g., oxadiazole C=N peaks at 160–165 ppm in ¹³C NMR) and the ethylamine side chain .

- IR Spectroscopy : Detects N–H stretches (~3300 cm⁻¹) and C=N/C–O vibrations (1650–1600 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of HCl) .

Q. How can researchers assess the compound’s solubility and stability in aqueous buffers?

- Methodological Answer :

- Solubility : Test in phosphate-buffered saline (PBS) at pH 7.4 and simulate gastric fluid (pH 1.2). Oxadiazoles often show poor aqueous solubility, requiring co-solvents (e.g., DMSO ≤1%) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the oxadiazole ring is a major degradation pathway .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer : Contradictions in activity (e.g., antimicrobial vs. inactive results) may arise from:

- Assay Conditions : Variability in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines. Standardize protocols using CLSI guidelines .

- Purity : Impurities >2% can skew results. Validate purity via HPLC and elemental analysis .

- Mechanistic Studies : Use molecular docking to verify interactions with target proteins (e.g., bacterial dihydrofolate reductase) and compare with structural analogs .

Q. What strategies are effective for designing derivatives with enhanced pharmacokinetic properties?

- Methodological Answer :

- Substituent Modification : Introduce electron-withdrawing groups (e.g., –Cl) at the 5-methyl position to improve metabolic stability .

- Salt Forms : Compare hydrochloride with other salts (e.g., mesylate) for solubility and bioavailability using shake-flask assays .

- Prodrug Approaches : Conjugate the ethylamine group with esterase-sensitive moieties (e.g., acetyl) to enhance membrane permeability .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding to enzymes (e.g., CYP450 isoforms) using AMBER or GROMACS. Focus on hydrogen bonding between the oxadiazole ring and catalytic residues .

- QSAR Models : Train models on oxadiazole datasets to correlate substituent effects (e.g., Hammett σ values) with IC₅₀ data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.